molecular formula C15H9FN2O4 B2914287 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione CAS No. 1402586-10-0

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B2914287
CAS No.: 1402586-10-0
M. Wt: 300.245
InChI Key: JIPIPCBUSCYQMB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS No. 567-63-5) is a fluorinated nitro-substituted isoindoline-1,3-dione derivative.

Properties

IUPAC Name

2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPIPCBUSCYQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminobenzyl)isoindoline-1,3-dione .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of isoindoline-1,3-dione derivatives, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Formula Notable Properties/Activities References
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione 2-Fluoro, 4-nitrobenzyl C₁₅H₈FN₂O₄ Electron-withdrawing groups enhance reactivity; potential anticancer applications inferred from analogs
2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione 2-Fluoro, 4-hydroxybenzyl C₁₅H₁₀FNO₃ Anti-inflammatory, anticonvulsant activities demonstrated in vitro
2-(4-Fluorophenyl)isoindoline-1,3-dione 4-Fluorophenyl C₁₄H₈FNO₂ Structural simplicity; limited bioactivity data reported
2-[4-(Methylthio)phenyl]isoindoline-1,3-dione 4-Methylthiophenyl C₁₅H₁₁NO₂S Part of TNF-α inhibitory studies; thioether group enhances metabolic stability
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione 4-Chlorophenylacryloyl C₂₃H₁₃ClN₂O₃ Synthesized for cholinesterase inhibition studies; chloro group increases lipophilicity
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione trans-4-Hydroxycyclohexyl C₁₄H₁₅NO₃ Cyclohexyl group improves solubility; used in PROTAC synthesis

Biological Activity

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a compound characterized by its isoindoline-1,3-dione core, which is known for various biological and pharmaceutical applications. Its unique structure, featuring both fluoro and nitro substituents, contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interaction with biological targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14_{14}H10_{10}FNO4_{4}, with a molecular weight of 273.23 g/mol. The presence of the fluoro and nitro groups enhances its lipophilicity and potential interactions with biological molecules.

Target Interactions

The primary biological target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, influencing dopaminergic signaling pathways. This interaction suggests potential applications in neuropharmacology, particularly in conditions such as Parkinson's disease.

Biochemical Pathways

Research indicates that compounds similar to this compound can modulate dopaminergic pathways, affecting neurotransmitter release and receptor activity. In vivo studies have demonstrated that isoindoline derivatives can reverse parkinsonism in animal models, highlighting their therapeutic potential.

Anticancer Properties

Several studies have investigated the anticancer activity of isoindoline derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways.

CompoundCell Line TestedIC50_{50} (µM)Mechanism
2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dioneA431 (human epidermoid carcinoma)<10Induces apoptosis
2-(4-Chloro-1,3-dioxoisoindolin-2-yl)-5-fluorobenzoateMCF-7 (human breast cancer)15Cell cycle arrest
2-(4-Nitrobenzyl)isoindoline-1,3-dioneHeLa (cervical cancer)20Inhibits proliferation

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of an isoindoline derivative in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced neurodegeneration markers compared to control groups.

Antimicrobial Activity

In addition to its anticancer properties, research has suggested that this compound exhibits antimicrobial activity against various bacterial strains. This was assessed using standard dilution methods, revealing effective inhibition of both Gram-positive and Gram-negative bacteria .

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